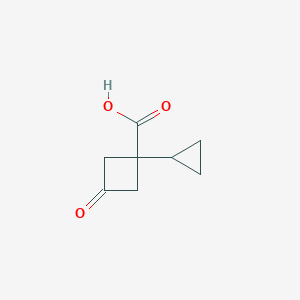

1-Cyclopropyl-3-oxocyclobutane-1-carboxylicacid

Beschreibung

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopropyl substituent at position 1 and a ketone (oxo) group at position 2. The cyclobutane ring confers structural rigidity, while the cyclopropyl group may enhance metabolic stability and modulate lipophilicity compared to aryl-substituted analogs .

Eigenschaften

Molekularformel |

C8H10O3 |

|---|---|

Molekulargewicht |

154.16 g/mol |

IUPAC-Name |

1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H10O3/c9-6-3-8(4-6,7(10)11)5-1-2-5/h5H,1-4H2,(H,10,11) |

InChI-Schlüssel |

PLBXCNGLZRJIJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2(CC(=O)C2)C(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe to study enzyme mechanisms and metabolic pathways.

Industry: It can be used as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism by which 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives:

Key Observations:

- Substituent Effects: Cyclopropyl (target compound) and aryl groups (e.g., benzyl, chlorophenyl) significantly influence molecular weight and steric bulk.

- Functional Groups: The presence of a ketone at position 3 (target compound, methoxyphenyl, chlorophenyl analogs) increases polarity and hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to non-oxo analogs like 1-benzylcyclobutane-1-carboxylic acid .

- Purity : Only 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid has documented high purity (99.78%), suggesting its utility as a reference standard in analytical research .

Biologische Aktivität

1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 1897870-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 1897870-07-3 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Purity | ≥95% |

The biological activity of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.

- Cell Cycle Regulation : Similar compounds have been reported to cause cell cycle arrest, particularly in cancer cells, leading to reduced tumor growth.

Pharmacological Effects

Research indicates that 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid exhibits a range of biological activities:

Antibacterial Activity

Studies have shown that compounds related to this structure demonstrate antibacterial properties against various strains, including:

- Staphylococcus aureus

- Escherichia coli

Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.44 to 34.02 µM, indicating significant antibacterial potential .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that involve:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor cell proliferation.

Case Studies and Research Findings

A notable study synthesized a series of cyclopropyl derivatives, including 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid, and evaluated their biological activities. The findings indicated promising results in terms of cytotoxicity against cancer cell lines and antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Auxin activity in plants |

| Niraparib | Anticancer drug | Inhibitor of PARP enzymes |

| 4-(1H-indazol-3-yl)butanoic acid | Indazole derivative | Anti-inflammatory and anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.